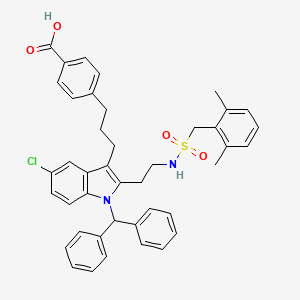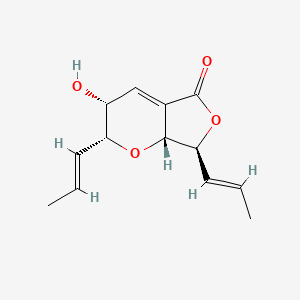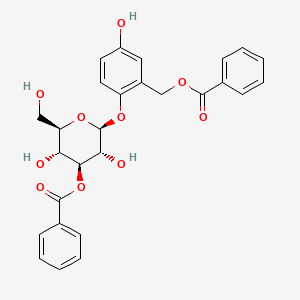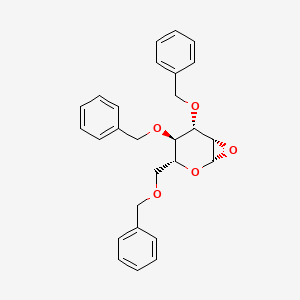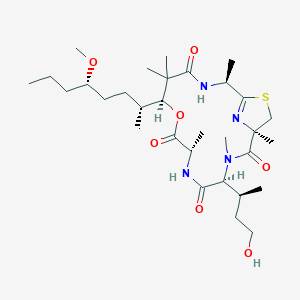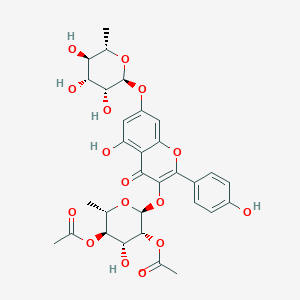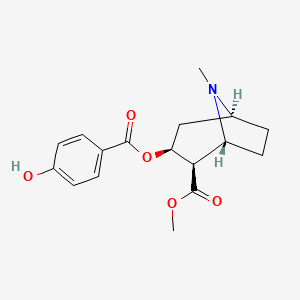
p-hydroxycocaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Hydroxycocaine is a derivative of cocaine, a well-known tropane alkaloid This compound is characterized by the presence of a hydroxyl group at the 4’ position of the cocaine molecule
Méthodes De Préparation
The synthesis of 4’-Hydroxycocaine typically involves the hydroxylation of cocaine. This can be achieved through various chemical reactions, including the use of specific oxidizing agents.
Analyse Des Réactions Chimiques
4’-Hydroxycocaine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to a structure similar to cocaine.
Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4’-Hydroxycocaine has several applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry to study the metabolism of cocaine and its derivatives.
Biology: Researchers study its effects on biological systems to understand the metabolism and toxicity of cocaine.
Medicine: It is investigated for its potential therapeutic effects and as a biomarker for cocaine use.
Industry: The compound is used in forensic science for drug testing and analysis
Mécanisme D'action
The mechanism of action of 4’-Hydroxycocaine involves its interaction with various molecular targets. Similar to cocaine, it inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in heightened stimulation of the nervous system. The hydroxyl group at the 4’ position may alter its binding affinity and metabolic stability compared to cocaine .
Comparaison Avec Des Composés Similaires
4’-Hydroxycocaine can be compared with other hydroxy metabolites of cocaine, such as:
- 3’-Hydroxycocaine
- 2’-Hydroxycocaine
- 6’-Hydroxycocaine
These compounds share similar structures but differ in the position of the hydroxyl group, which can influence their chemical properties and biological activities. 4’-Hydroxycocaine is unique due to its specific hydroxylation pattern, which may affect its pharmacokinetics and pharmacodynamics .
Propriétés
Numéro CAS |
89339-16-2 |
|---|---|
Formule moléculaire |
C17H21NO5 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
methyl (1R,2R,3S,5S)-3-(4-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H21NO5/c1-18-11-5-8-13(18)15(17(21)22-2)14(9-11)23-16(20)10-3-6-12(19)7-4-10/h3-4,6-7,11,13-15,19H,5,8-9H2,1-2H3/t11-,13+,14-,15+/m0/s1 |
Clé InChI |
RDFDJKYDYAUNDB-PMOUVXMZSA-N |
SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=C(C=C3)O)C(=O)OC |
SMILES isomérique |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=C(C=C3)O)C(=O)OC |
SMILES canonique |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=C(C=C3)O)C(=O)OC |
Pictogrammes |
Irritant |
Synonymes |
4'-hydroxybenzoylecgonine methyl ester 4'-hydroxycocaine p-hydroxycocaine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



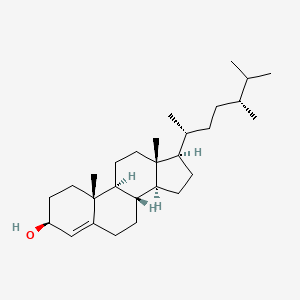
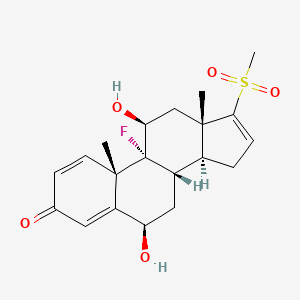

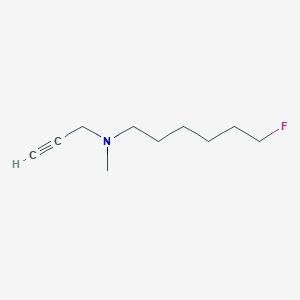


![5-[1-[5-[2-(Dimethylamino)hexyl]oxolan-2-yl]propyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1245541.png)
